molecular formula C10H8BrFN2O2 B8397902 methyl 5-bromo-6-fluoro-2-methyl-2H-indazole-4-carboxylate

methyl 5-bromo-6-fluoro-2-methyl-2H-indazole-4-carboxylate

Cat. No. B8397902
M. Wt: 287.08 g/mol
InChI Key: XNEKHCHSLBFMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-6-fluoro-2-methyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C10H8BrFN2O2 and its molecular weight is 287.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-bromo-6-fluoro-2-methyl-2H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-6-fluoro-2-methyl-2H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 5-bromo-6-fluoro-2-methyl-2H-indazole-4-carboxylate

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

methyl 5-bromo-6-fluoro-2-methylindazole-4-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-14-4-5-7(13-14)3-6(12)9(11)8(5)10(15)16-2/h3-4H,1-2H3

InChI Key

XNEKHCHSLBFMCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=C(C(=C2C(=O)OC)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (700 mg, 2.56 mmol) in ethyl acetate (26 mL) was added trimethyloxonium tetrafluoroborate (569 mg, 3.85 mmol) at room temperature, and the mixture was stirred for 2.5 hr. The reaction solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→50/50) to give the title compound (570 mg, yield 78%).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

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